molecular formula C17H29NO B5015768 N-butyl-5-(2-ethylphenoxy)-1-pentanamine

N-butyl-5-(2-ethylphenoxy)-1-pentanamine

Cat. No.: B5015768
M. Wt: 263.4 g/mol
InChI Key: BSUITBAMJSXBNZ-UHFFFAOYSA-N
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Description

N-butyl-5-(2-ethylphenoxy)-1-pentanamine is a tertiary amine derivative characterized by a pentanamine backbone substituted with a butyl group at the nitrogen atom and a 2-ethylphenoxy moiety at the fifth carbon position. The 2-ethylphenoxy group introduces steric bulk and moderate lipophilicity, differentiating it from simpler alkylamines.

Properties

IUPAC Name

N-butyl-5-(2-ethylphenoxy)pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-3-5-13-18-14-9-6-10-15-19-17-12-8-7-11-16(17)4-2/h7-8,11-12,18H,3-6,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUITBAMJSXBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCOC1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of N-butyl-5-(2-ethylphenoxy)-1-pentanamine is best highlighted through comparisons with related amines, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound N-butyl, 2-ethylphenoxy ~290 (estimated) Enhanced lipophilicity; potential CNS activity due to phenoxy group
N-butyl-5-(4-nitrophenoxy)-1-pentanamine N-butyl, 4-nitrophenoxy 280.18 Electron-withdrawing nitro group increases reactivity; possible use in nitroreductase-activated prodrugs
5-(2-Ethylphenoxy)-1-pentanamine No N-alkyl, 2-ethylphenoxy ~220 (estimated) Reduced lipophilicity vs. N-butyl analog; shorter half-life
N,N-Dimethyl-1-pentanamine N,N-dimethyl 101.19 High volatility; industrial solvent or precursor
5-Methylthio-1-pentanol Hydroxyl, methylthio 134.24 Polar due to -OH; limited membrane permeability

Key Observations

Substituent Effects on Lipophilicity and Bioavailability The N-butyl group in this compound increases lipophilicity compared to unsubstituted 1-pentanamine (TPSA: ~26 Ų vs. ~45 Ų for polar analogs), enhancing membrane permeability . The 2-ethylphenoxy group provides moderate steric hindrance and electron-donating effects, contrasting with the electron-withdrawing nitro group in the 4-nitrophenoxy analog. This difference may influence metabolic stability and target binding .

Biological Activity While direct biological data for this compound is unavailable, structurally related compounds (e.g., quinolinyloxy-thiadiazolamines) demonstrate cytotoxic effects against cancer cell lines (e.g., A549, SK-MEL-2) . The phenoxy group’s aromaticity and substituent positioning (2-ethyl vs. 4-nitro) could modulate interactions with enzymes or receptors.

This may enhance stability in biological environments .

Regulatory and Safety Profiles N-butyl-substituted amines are documented in regulatory databases (e.g., EPA DSSTox), suggesting established safety protocols for handling .

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